N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride
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Overview
Description
N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis techniques . These methods are advantageous for producing large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A simpler analog with similar structural features but lacking the acetamide moiety.
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid: Another related compound with a sulfonic acid group instead of the acetamide moiety.
Uniqueness
N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride is unique due to its combination of a piperazine ring, hydroxyethyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]phenyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4.2ClH/c1-14(22)18-15-2-4-17(5-3-15)24-13-16(23)12-20-8-6-19(7-9-20)10-11-21;;/h2-5,16,21,23H,6-13H2,1H3,(H,18,22);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXFGHVIMITBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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